molecular formula C19H14N4OS B14285924 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide CAS No. 135127-78-5

5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide

Cat. No.: B14285924
CAS No.: 135127-78-5
M. Wt: 346.4 g/mol
InChI Key: CGPIULXVTMMIEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide typically involves the reaction of 4-cyano-5,6-diphenylpyridazine-3(2H)-thione with 2-chloroacetamide in the presence of potassium carbonate in refluxing ethanol . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes .

Properties

CAS No.

135127-78-5

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide

InChI

InChI=1S/C19H14N4OS/c20-15-14-13(11-7-3-1-4-8-11)16(12-9-5-2-6-10-12)22-23-19(14)25-17(15)18(21)24/h1-10H,20H2,(H2,21,24)

InChI Key

CGPIULXVTMMIEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)N)N

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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